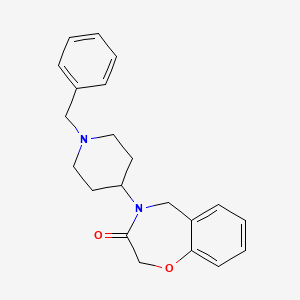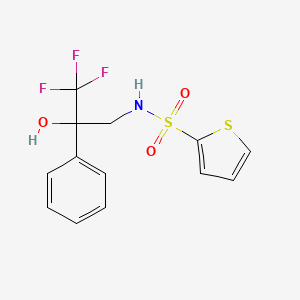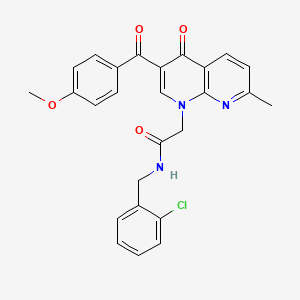![molecular formula C19H13ClN4O2S B2503944 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946269-64-3](/img/structure/B2503944.png)
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol" is a chemically synthesized molecule that appears to be related to a class of compounds with potential inhibitory activity against various enzymes and biological targets. These compounds are of interest due to their potential applications as antitumor, antibacterial, and antifolate agents.
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted pyrrolo[2,3-d]pyrimidines, which are then appended with aryl thiols through an oxidative addition reaction. This reaction also deprotects the amino group, resulting in the final product. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines involves starting with a key intermediate and appending aryl thiols to the 5-position under specific conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using spectroscopic techniques such as FT-IR and FT-Raman. Computational methods like density functional theory (DFT) are employed to predict the equilibrium geometry and vibrational wave numbers. These studies help in understanding the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be complex, as seen in the domino reaction of a pyrimidinyl-pyrazol compound with heterocyclic CH acids. This reaction leads to the cleavage of the substrate and the formation of substituted pyrazoles and aniline. The electrophilicity of the CH acid's α-carbon atom influences the possibility of isolating the azomethine derivative formed in the process .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The non-linear optical behavior and the molecular electrostatic potential (MEP) of these compounds can be theoretically predicted, providing insights into their reactivity and interaction with biological targets. For example, the MEP analysis indicates that the negative charge is localized over the cyano group, while the positive region is over the phenyl and pyrimidine rings . Molecular docking studies suggest that these compounds might exhibit inhibitory activity against specific proteins and could act as potential chemotherapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
This compound and its derivatives are extensively explored for their potential in pharmacological applications. Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole derivatives. These compounds showed significant antibacterial activity against various strains and moderate inhibition of α-chymotrypsin enzyme. The study emphasized the antibacterial potential, particularly against S.typhi, K.pneumonae, and S. aureus (Siddiqui et al., 2014).
Antibacterial and Anti-Enzymatic Potential
Nafeesa et al. (2017) synthesized a series of N-substituted derivatives containing 1,3,4-oxadiazole and acetamide moieties. These compounds were evaluated for their antibacterial and anti-enzymatic potential, demonstrating significant activity against bacterial strains and low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).
Antibacterial, Hemolytic, and Thrombolytic Activities
Aziz-Ur-Rehman et al. (2020) synthesized a novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. These compounds exhibited excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity. This study highlighted the potential of these compounds in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Antioxidant Activity
George et al. (2010) explored the antioxidant activity of some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives. These compounds were synthesized and screened for their antioxidant properties, providing insights into their potential therapeutic applications (George et al., 2010).
Anticancer Activity
Hafez et al. (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin. This study underscores the potential application of these compounds in cancer therapy (Hafez et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Sulfanyl group
The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It is a strong nucleophile and can participate in various chemical reactions .
Phenyl group
This compound contains two phenyl groups, which are aromatic rings. Phenyl groups are often involved in π-π stacking interactions and can contribute to the lipophilicity of a compound, affecting its pharmacokinetic properties .
Pyrimidinol
This compound contains a pyrimidinol group, which is a pyrimidine ring with a hydroxyl group. Pyrimidines are part of the structure of several important biomolecules, including nucleotides in DNA and RNA .
Eigenschaften
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-14-8-4-7-13(9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSQVSPTOQOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)
![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)